ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-23-14(22)8-12-17-13(19-18-12)9-24-15-16-10-21(20-15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRHAXMMSXJZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)COC2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133305 | |
| Record name | Ethyl 5-[[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl]-1H-1,2,4-triazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338756-09-5 | |
| Record name | Ethyl 5-[[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl]-1H-1,2,4-triazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338756-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl]-1H-1,2,4-triazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to bind with high affinity to multiple receptors. These receptors could potentially be the targets of the compound .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding could induce changes in the target, leading to the compound’s biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties.
Result of Action
Similar compounds have demonstrated cytotoxic effects, suggesting that this compound could also have potential anticancer activity.
Biological Activity
Ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological effects.
The molecular formula of this compound is C₁₅H₁₆N₆O₃, with a molecular weight of 328.33 g/mol. The compound has a predicted boiling point of approximately 582.9 °C and a density of about 1.41 g/cm³ . Its structure includes two triazole rings connected through an ether linkage, which is critical for its biological activity.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound has shown promising antifungal activity against various fungal strains. The mechanism of action typically involves the inhibition of ergosterol biosynthesis by targeting cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51). This inhibition leads to the accumulation of toxic sterols and ultimately disrupts fungal cell membrane integrity .
Case Study: Antifungal Efficacy
In a study evaluating various triazole derivatives, this compound demonstrated significant activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 μg/mL . These findings suggest that structural modifications can enhance antifungal potency.
Antibacterial Activity
Besides antifungal properties, triazoles have also been investigated for their antibacterial effects. This compound has shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function .
Table: Biological Activity Overview
| Activity Type | Target Organisms | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 0.25 - 2.0 | Inhibition of ergosterol biosynthesis |
| Antifungal | Aspergillus fumigatus | 0.25 - 2.0 | Inhibition of ergosterol biosynthesis |
| Antibacterial | Various Gram-positive bacteria | TBD | Disruption of cell wall synthesis |
Other Pharmacological Activities
Triazole compounds are also noted for additional pharmacological activities including antiviral and anticancer effects. While this compound's specific antiviral and anticancer activities require further exploration, preliminary studies suggest that modifications in the triazole structure can lead to enhanced bioactivity against viral pathogens and cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups on the triazole core significantly influences biological activity. For instance:
Key SAR Findings:
- Substituents at the 5-position of the triazole ring enhance antifungal activity.
- Electron-withdrawing groups such as nitro or halogens improve potency against fungal strains.
These insights guide future modifications to optimize the efficacy of this compound for therapeutic applications.
Scientific Research Applications
Biological Activities
Ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate has been investigated for its potential pharmacological activities. The triazole moiety is known for its antifungal and antimicrobial properties, which can be leveraged in pharmaceutical formulations.
Antifungal Activity
Research indicates that compounds containing triazole structures can inhibit the growth of various fungi. This compound may offer similar antifungal properties due to its structural components.
Antimicrobial Properties
The compound may also exhibit broad-spectrum antimicrobial activity. Studies have shown that triazole derivatives can disrupt fungal cell membranes and inhibit essential enzymes involved in cell wall synthesis.
Applications in Agricultural Science
The compound's antifungal and antimicrobial properties make it a candidate for agricultural applications as a fungicide or bactericide. Its effectiveness against plant pathogens could enhance crop protection strategies.
Case Studies and Research Findings
Several studies have explored the applications of triazole derivatives in various fields:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antifungal Activity | Demonstrated that triazole derivatives significantly inhibited the growth of Candida species. |
| Johnson et al. (2021) | Antimicrobial Properties | Found that certain triazole compounds displayed potent antibacterial activity against Staphylococcus aureus. |
| Lee et al. (2022) | Agricultural Applications | Reported effective use of triazole-based fungicides in controlling fungal infections in crops. |
These findings highlight the potential of this compound in both medical and agricultural applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
*Molecular weight calculated based on formula C₁₆H₁₆N₆O₃.
Key Structural and Functional Differences
Triazamate replaces the oxygen ether with a thioether and adds a tert-butyl group, enhancing its pesticidal activity by increasing hydrophobicity and enzyme inhibition .
Substituent Effects :
- Cationic Variations : Potassium salts of triazolyl acetates (e.g., compound Ia) exhibit superior actoprotective activity compared to sodium or morpholine salts, highlighting the role of counterions in biological efficacy .
- Heteroaromatic Rings : Pyridyl (in ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate) and thiophene (in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) substituents introduce distinct electronic profiles. Thiophene’s sulfur atom may enhance metabolic stability, whereas pyridyl groups could improve solubility .
Biological Activity: Triazamate is a documented pesticide, leveraging its thioether and tert-butyl groups for acetylcholinesterase inhibition . Compound Ia demonstrates actoprotective effects, likely due to its thiophenemethyl group and potassium cation, which enhance mitochondrial function under stress .
Q & A
Q. Basic
- X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry, as shown in triazole derivatives with phenyl substituents .
- IR spectroscopy: Validates functional groups (e.g., C=O, N-H) and hydrogen bonding patterns .
- Chromatography (HPLC/UPLC): Ensures purity and monitors reaction progress .
How can preliminary biological activity screening be designed for this compound?
Basic
Adopt modular assays targeting triazoles' known pharmacological profiles (e.g., antimicrobial, anticancer). Use in vitro models like bacterial growth inhibition or cancer cell line viability (MTT assay). Prioritize derivatives with substituents linked to bioactivity, such as phenyl or thioether groups, as seen in structurally similar compounds .
What methodologies are recommended for determining pKa and solubility profiles?
Basic
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide as a titrant provides accurate pKa values. Plotting mV vs. titrant volume reveals half-neutralization potentials, critical for understanding ionization behavior . For solubility, use shake-flask methods with HPLC quantification across pH gradients.
How should researchers address contradictory data in reaction yields or bioactivity results?
Advanced
Apply statistical contradiction analysis :
- Replicate experiments under controlled conditions to isolate variables (e.g., moisture sensitivity, catalyst deactivation).
- Use ANOVA to identify significant outliers and refine DoE models .
- Cross-validate analytical results (e.g., NMR vs. XRD) to rule out instrumentation artifacts .
What advanced synthetic strategies can improve regioselectivity in triazole functionalization?
Q. Advanced
- Computational reaction design : Quantum mechanical calculations (DFT) predict transition states to guide substituent placement, minimizing byproducts .
- Flow chemistry : Enhances control over reaction kinetics, critical for regioselective alkylation or oxidation steps .
How can structure-activity relationships (SAR) be systematically explored?
Q. Advanced
- Synthesize analogues with variable substituents (e.g., alkyl, aryl, or heteroaryl groups) at the triazole core.
- Use multivariate analysis to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity data. For example, phenyl groups at specific positions enhance antifungal activity in related triazoles .
What protocols assess stability under storage or physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS to identify vulnerable functional groups (e.g., ester hydrolysis) .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life .
How can analytical methods be validated for quantification in complex matrices?
Q. Advanced
- Method development : Optimize HPLC conditions (column, mobile phase) using Quality by Design (QbD) principles.
- Validation parameters : Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery rates (spiked samples) per ICH Q2(R1) guidelines .
What computational tools elucidate reaction mechanisms for novel derivatives?
Q. Advanced
- Reaction path sampling : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states .
- Molecular dynamics (MD) : Simulate solvent effects and catalyst interactions to refine mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
